molecular formula C12H22N4O6S2 B032829 Vitalethine CAS No. 143129-01-5

Vitalethine

Cat. No. B032829
M. Wt: 382.5 g/mol
InChI Key: NXURKZIMAQBJEU-UHFFFAOYSA-N
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Patent
US06323025B1

Procedure details

To a suspension of ZnO (6.5 mg from King's Specialty Company, Fort Wayne, Ind., U.S.A.) and β-alethine (6.35 mg from Example IV. A. above) in pyridine (12.6 mg from Fisher Scientific, Fair Lawn, N.J., U.S.A.) and dimethylsulfoxide (0.5 ml from Sigma Chemical Company, St. Louis, Mo., U.S.A.), and in a vessel equipped with a gas trap containing sodium hydroxide (at least 1M), was added 0.2 ml of a solution of phosgene (20% in toluene from Fluka Chemical Corp, Ronkonkoma, N.Y., USA). Packing of the reaction vessel in dry ice controls the exothermic reaction and improves yields of large-scale preparations. After 48 hours of reaction the excess phosgene was blown into the alkali trap with N2. The product was precipitated in the vessel with acetonitrile (approximately 50 mls from Fisher Scientific, Fair Lawn, N.J., U.S.A.). Vitalethine can be recrystallized from water with acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
12.6 mg
Type
solvent
Reaction Step Seven
Quantity
0.5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]([NH:6][CH2:7][CH2:8][S:9][S:10][CH2:11][CH2:12][NH:13][C:14]([CH2:16][CH2:17][NH2:18])=[O:15])=[O:5])[CH2:2][NH2:3].[OH-:19].[Na+].[C:21](Cl)(Cl)=[O:22].N#N.[C:27](=[O:29])=[O:28]>N1C=CC=CC=1.CS(C)=O>[CH2:1]([C:4]([NH:6][CH2:7][CH2:8][S:9][S:10][CH2:11][CH2:12][NH:13][C:14]([CH2:16][CH2:17][NH:18][C:21]([OH:22])=[O:19])=[O:15])=[O:5])[CH2:2][NH:3][C:27]([OH:29])=[O:28] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)C(=O)NCCSSCCNC(=O)CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
solution
Quantity
0.2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
12.6 mg
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the exothermic reaction
CUSTOM
Type
CUSTOM
Details
improves yields of large-scale preparations
CUSTOM
Type
CUSTOM
Details
The product was precipitated in the vessel with acetonitrile (approximately 50 mls from Fisher Scientific, Fair Lawn, N.J., U.S.A.)
CUSTOM
Type
CUSTOM
Details
Vitalethine can be recrystallized from water with acetonitrile

Outcomes

Product
Name
Type
Smiles
C(CNC(=O)O)C(=O)NCCSSCCNC(=O)CCNC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.